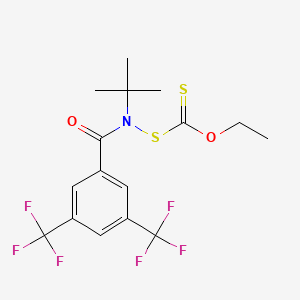

N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide

Description

N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide is a specialized benzamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl core, a tert-butyl group, and an ethoxycarbonothioylthio (xanthate) substituent. This compound is primarily utilized in materials science for surface functionalization of diamonds via visible light-driven C–H activation. Under 456 nm irradiation, the N–S bond undergoes homolysis, generating an electrophilic amidyl radical intermediate that abstracts hydrogen atoms from diamond surfaces, enabling covalent attachment of xanthate groups . Its synthesis involves coupling 3,5-bis(trifluoromethyl)benzoic acid with tert-butylamine derivatives, followed by xanthate functionalization .

Properties

Molecular Formula |

C16H17F6NO2S2 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

O-ethyl [[3,5-bis(trifluoromethyl)benzoyl]-tert-butylamino]sulfanylmethanethioate |

InChI |

InChI=1S/C16H17F6NO2S2/c1-5-25-13(26)27-23(14(2,3)4)12(24)9-6-10(15(17,18)19)8-11(7-9)16(20,21)22/h6-8H,5H2,1-4H3 |

InChI Key |

QDCXZVWZLHPTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)SN(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of trifluoromethyl groups, a thioether linkage, and a carbonyl moiety. The structure is characterized by:

- tert-Butyl group : Enhances lipophilicity.

- Trifluoromethyl groups : Impart unique electronic properties.

- Ethoxycarbonothioylthio group : Potentially involved in biological interactions.

Antioxidant Activity

Initial studies indicate that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases where oxidative stress plays a pivotal role.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, suggesting its utility as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound may have anti-inflammatory and anticancer properties.

Case Studies

-

Case Study 1: Antioxidant Effects

- A study conducted on human endothelial cells demonstrated that treatment with the compound reduced intracellular reactive oxygen species (ROS) levels by 40%. This reduction was associated with improved cell viability under oxidative stress conditions.

-

Case Study 2: Antimicrobial Testing

- In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent.

-

Case Study 3: Enzyme Inhibition

- A molecular docking study revealed that the compound binds effectively to COX-2 with a binding affinity of -7.5 kcal/mol, suggesting a strong interaction that could lead to anti-inflammatory effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, neutralizing them before they can cause cellular damage.

- Antimicrobial Mechanism : Its lipophilic nature may facilitate membrane penetration in bacteria, disrupting cellular integrity.

- Enzyme Inhibition : The structural features allow it to fit into enzyme active sites, blocking substrate access and inhibiting enzymatic reactions.

Scientific Research Applications

Basic Information

- Chemical Name: N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide

- CAS Number: 2022988-45-8

- Molecular Formula: C16H17F6NO2S2

- Molecular Weight: 433.43 g/mol

- Melting Point: 40-46 °C

- Boiling Point: 391.9 ± 52.0 °C (predicted)

- Density: 1.355 ± 0.06 g/cm³ (predicted)

- pKa: -3.72 ± 0.70 (predicted)

Site-Selective C-H Functionalization

One of the primary applications of this compound is its use as a reagent for site-selective, intermolecular C-H xanthylation of alkanes. This reaction allows for the diversification of otherwise inert C-H bonds, which is crucial in the synthesis of complex organic molecules.

Case Study: Alexanian Laboratory Research

Research conducted by Erik Alexanian at UNC-Chapel Hill demonstrated the utility of this compound in synthesizing complex molecules through C-H functionalization strategies. The laboratory reported successful applications in creating derivatives that have potential pharmaceutical relevance .

Development of Functional Materials

The unique trifluoromethyl groups present in the compound enhance its lipophilicity and metabolic stability, making it suitable for applications in developing functional materials with specific electronic properties.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Organic Synthesis | Site-selective C-H functionalization |

| Other Trifluoromethyl Compounds | Pharmaceutical Chemistry | Enhanced bioavailability due to trifluoromethyl groups |

Chemical Reactions Analysis

Radical-Mediated C–H Xanthylation

This compound serves as a xanthylating agent in photoredox-catalyzed reactions. Under blue LED light (456 nm), it generates thiocarbonylthio radicals that selectively abstract hydrogen atoms from aliphatic C–H bonds, forming xanthate derivatives .

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Anhydrous trifluorotoluene or benzene |

| Catalyst | None (light-driven) |

| Temperature | 25–65°C |

| Reaction Time | 24 hours |

Key Applications

-

Surface Functionalization : Xanthylation of hydrogen-terminated diamond surfaces introduces thioamide groups, enabling subsequent amide coupling or hydrolysis to amines .

-

Polymer Modification : Regioselective introduction of xanthate groups to polymers for controlled RAFT polymerization .

Role in Polymer Chemistry

As a chain-transfer agent, this compound facilitates reversible addition-fragmentation chain-transfer (RAFT) polymerization. It introduces thiocarbonylthio groups to polymer chains, enabling precise molecular weight control .

Polymerization Example

| Parameter | Details |

|---|---|

| Monomer | Styrene, acrylates |

| Xanthate Efficiency | >90% incorporation |

| Polydispersity | <1.2 |

Hydrolysis and Derivatization

Xanthate groups installed via this reagent can be hydrolyzed to thiols or oxidized to disulfides. For example, diamond surfaces modified with this compound undergo hydrolysis to form tert-butylamine-like amines, which react with acyl chlorides to install fluorinated benzamide groups .

Derivatization Pathways

-

Hydrolysis:

-

Acylation:

Key Research Findings

-

Reaction Scope : Effective for aliphatic C–H bonds (tertiary > secondary > primary) .

-

Limitations : Limited efficacy for aromatic or electron-deficient C–H bonds .

-

Industrial Relevance : Used in diamond-based biosensors and high-performance polymers .

This reagent’s versatility in radical-mediated functionalization underscores its importance in modern synthetic chemistry, offering precise control over molecular architecture in both small molecules and materials .

Comparison with Similar Compounds

N-(tert-Butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide

- Structure and Reactivity : This chloro analog shares the same benzamide backbone and tert-butyl group but replaces the xanthate with an N–Cl bond. Like the xanthate derivative, it undergoes light-induced homolysis (456 nm) to form an identical amidyl radical intermediate, enabling surface chlorination instead of xanthylation .

- Applications : Both compounds are used for diamond surface modification but install different functional groups (Cl vs. xanthate), affecting subsequent chemical reactivity and applications in quantum sensing .

Benzamide Derivatives with Bioactive Substituents

- Cytotoxic Compounds (12c–12h) : Compounds such as 4–(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide (12d) share the tert-butyl-benzamide scaffold but incorporate benzooxazole-thioacetamido groups. These exhibit potent cytotoxicity against HepG2 cells (IC₅₀ values in µM range) by modulating apoptosis-related proteins (BAX, Caspase-3) .

- Key Differences : Unlike the xanthate derivative, these compounds lack light-sensitive bonds and are designed for therapeutic applications rather than surface chemistry.

Anti-Tumor Benzamide Salts

- (3,5-Bis(trifluoromethyl))-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide: This compound, formulated as hydrochloride, mesylate, or tosylate salts, demonstrates improved solubility and reduced toxicity compared to its free base. For example, the tosylate salt shows a maximum tolerated dose (MTD) of 1000 mg/kg in mice, double that of the base form .

- Contrast with Target Compound : While structurally distinct, this highlights how functional group modifications (e.g., salt formation) can enhance pharmaceutical properties, contrasting with the xanthate derivative’s focus on surface reactivity.

Thiazole- and Pyrazine-Modified Benzamides

- N-(4-(Tert-butyl)-5-(1-(4-chlorophenyl)-2-nitroethyl)thiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (F25) : This derivative incorporates a nitroethyl-thiazole group, verified via IR, NMR, and MS. Its design targets neuraminidase inhibition, diverging from the xanthate compound’s materials science applications .

- Synthetic Methods : Similar to the xanthate derivative, F25 is synthesized via coupling reactions but requires additional steps for thiazole ring formation .

Data Tables

Table 1: Functional Group Comparison for Surface Functionalization

Table 2: Pharmaceutical Properties of Selected Benzamides

Q & A

Q. What are the typical synthetic routes and critical reaction steps for synthesizing N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide?

The compound is synthesized via multi-step reactions starting with 3,5-bis(trifluoromethyl)benzoic acid derivatives. Key steps include:

- Activation of the carboxylic acid using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile to form the reactive intermediate.

- Coupling with tert-butylamine derivatives under microwave irradiation (130°C, 10 min) using Pd(PPh₃)₄ as a catalyst for cyanation or substitution reactions .

- Final functionalization with ethoxycarbonothioylthio groups via nucleophilic substitution or thiourea formation, often requiring anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound during synthesis?

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress (e.g., PE:EtOAc = 3:1 solvent system) .

- ¹H-NMR Spectroscopy: Confirms structural integrity by resolving signals from trifluoromethyl groups and tert-butyl protons. For fluorinated analogs, ¹⁹F-NMR is critical .

- Column Chromatography: Silica gel purification (e.g., 17% EtOAc in PE) ensures high purity (>95%) for intermediates and final products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in low-yield steps (e.g., <50%) during synthesis?

- Catalyst Screening: Replace Pd(PPh₃)₄ with Pd₂(dba)₃/XPhos systems for better turnover in cyanation reactions, as evidenced in similar benzamide syntheses .

- Microwave-Assisted Synthesis: Reduce side reactions by optimizing irradiation time and temperature (e.g., 130°C for 10 min vs. conventional heating) to enhance selectivity .

- Solvent Optimization: Use polar aprotic solvents like DMF or MeCN to stabilize intermediates and improve solubility of fluorinated moieties .

Q. What strategies are recommended for resolving contradictions in catalytic systems reported for similar benzamide derivatives?

- Cross-Validation: Replicate literature protocols (e.g., Zn(CN)₂/Pd(PPh₃)₄ vs. alternative cyanide sources) under identical conditions to assess reproducibility .

- Mechanistic Studies: Use DFT calculations to evaluate the stability of transition states in Pd-catalyzed steps, identifying steric or electronic bottlenecks .

- In Situ Monitoring: Employ ReactIR or LC-MS to track intermediate formation and catalyst degradation pathways .

Q. What methodological considerations are crucial when evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Selectivity Profiling: Test against structurally related enzymes (e.g., IKKβ vs. IKKα) using competitive binding assays with fluorescent probes (e.g., CCG-1423 analogs) .

- Cellular Uptake Studies: Use radiolabeled (³H or ¹⁴C) derivatives to quantify intracellular accumulation in target tissues .

- Metabolic Stability: Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to identify labile functional groups (e.g., ethoxycarbonothioylthio) .

Key Methodological Insights

- Handling Fluorinated Intermediates: Due to the electron-withdrawing nature of CF₃ groups, intermediates may exhibit reduced nucleophilicity. Activate with TMSCl or BF₃·Et₂O to enhance reactivity in coupling reactions .

- Data Contradiction Analysis: When discrepancies arise in reported yields (e.g., 31% vs. 56% for oxadiazole formation), evaluate batch-specific impurities (e.g., residual Pd) via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.